Luviquat FC 550

Description

Properties

IUPAC Name |

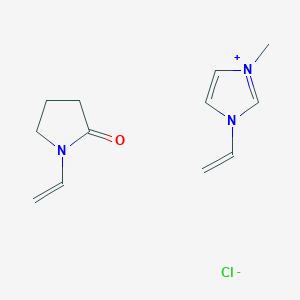

1-ethenyl-3-methylimidazol-3-ium;1-ethenylpyrrolidin-2-one;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N2.C6H9NO.ClH/c1-3-8-5-4-7(2)6-8;1-2-7-5-3-4-6(7)8;/h3-6H,1H2,2H3;2H,1,3-5H2;1H/q+1;;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIQRJGXRRBOCEI-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CN(C=C1)C=C.C=CN1CCCC1=O.[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

95144-24-4 | |

| Details | Compound: Polyquaternium 16 | |

| Record name | Polyquaternium 16 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95144-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

255.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95144-24-4 | |

| Record name | Polyquaternium-16 (N-vinylpyrrolidinone:3-methyl-1-vinylimidazolium chloride (7:3)) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095144244 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Ethenyl-3-methyl-1H- imidazolium chloride polymer with 1-ethenyl-2-pyrrolidone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Luviquat FC 550's Interaction with Hair Keratin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Luviquat FC 550, with the INCI name Polyquaternium-16, is a cationic copolymer utilized in the cosmetic industry for its conditioning and styling properties. This technical guide elucidates the mechanism of action by which this compound interacts with hair keratin (B1170402). The primary interaction is governed by electrostatic attraction between the positively charged quaternary ammonium (B1175870) groups of the polymer and the negatively charged anionic sites on the hair fiber surface. This leads to the formation of a thin, flexible film that modifies the surface properties of the hair, resulting in improved combability, reduced static electricity, and enhanced styling hold. This document provides a detailed overview of the underlying principles, methodologies for quantification, and a summary of its effects on hair's mechanical properties.

Introduction

Hair keratin is a complex protein structure characterized by an overall negative charge, particularly in damaged hair, due to the presence of carboxylic acid residues from amino acids like aspartic acid and glutamic acid. Cationic polymers, such as this compound (Polyquaternium-16), are specifically designed to interact with these negative sites. This compound is a copolymer of vinylpyrrolidone and quaternized vinylimidazole, possessing a significant positive charge density (approximately 3.3 meq/g at pH 7) that drives its substantivity to hair.

The deposition of this compound onto the hair shaft results in a multi-faceted improvement of hair quality. The polymer forms a smooth, coherent film that lubricates the hair surface, reducing friction between individual fibers and between the hair and combing instruments.[1] This film also helps to align hair fibers, providing a styling effect and preventing the build-up of static charges.[2]

Core Mechanism of Action: Electrostatic Interaction and Film Formation

The fundamental mechanism driving the efficacy of this compound is the electrostatic attraction between the cationic polymer and the anionic hair keratin. This interaction is robust and allows the polymer to deposit onto the hair surface from rinse-off formulations like shampoos and conditioners.

A secondary, complementary mechanism known as the "dilution-deposition" mechanism also plays a crucial role. In a concentrated product, the polymer remains solubilized. Upon dilution with water during rinsing, the polymer's solubility decreases, causing it to precipitate and deposit onto the hair surface, forming a conditioning film.

The logical relationship governing this interaction can be visualized as follows:

Figure 1: Core mechanism of this compound on hair keratin.

Quantitative Analysis of Polymer-Keratin Interaction

| Parameter | Value | Significance |

| INCI Name | Polyquaternium-16 | Standardized nomenclature. |

| Charge Density | 3.3 meq/g (at pH 7) | A higher charge density generally correlates with stronger binding to anionic surfaces like hair. |

| Appearance | Clear to slightly turbid yellowish viscous liquid | Physical characteristics of the raw material. |

Experimental Protocols for Evaluation

The efficacy of this compound on hair keratin can be quantified through various established experimental protocols.

Polymer Deposition Analysis

The amount of polymer deposited on the hair can be determined using techniques like X-ray Photoelectron Spectroscopy (XPS) or by tagging the polymer with a fluorescent dye and measuring the fluorescence intensity.[3][4]

Workflow for Polymer Deposition Quantification:

Figure 2: Workflow for quantifying polymer deposition on hair.

Instrumental Combing Force Analysis

This method measures the force required to comb through a hair tress, providing a quantitative measure of the conditioning and detangling benefits.[5]

Experimental Protocol:

-

Tress Preparation: Standardized hair tresses (e.g., virgin or bleached) are washed with a control shampoo.

-

Baseline Measurement: The force required to comb the wet tress is measured using a texture analyzer or a similar instrument equipped with a comb fixture.

-

Treatment: The tress is treated with a solution containing this compound.

-

Post-Treatment Measurement: The combing force is measured again on the wet, treated tress.

-

Data Analysis: The percentage reduction in combing force is calculated to quantify the conditioning effect.

Mechanical Property Analysis

The impact of this compound on the mechanical properties of hair fibers can be assessed by measuring tensile strength and elasticity.[6][7]

Experimental Protocol:

-

Fiber Selection: Individual hair fibers are selected and their initial tensile properties (breaking strength, elongation at break) are measured using a single-fiber tensile tester.

-

Treatment: The fibers are immersed in a solution of this compound for a specified duration.

-

Post-Treatment Measurement: The tensile properties of the treated fibers are measured.

-

Data Analysis: Changes in tensile strength and elasticity are analyzed to determine the polymer's effect on hair fiber integrity.

Signaling Pathways and Molecular Interactions

At a molecular level, the interaction is not a signaling pathway in the biological sense but rather a physicochemical adsorption process. The key interactions are:

-

Ionic Bonding: Between the quaternary ammonium groups of this compound and the carboxylate groups of keratin.

-

Van der Waals Forces: Contributing to the overall adhesion of the polymer film to the hair surface.

Diagram of Molecular Interactions:

Figure 3: Simplified representation of ionic bonding.

Conclusion

The mechanism of action of this compound on hair keratin is a well-understood process rooted in electrostatic interactions and film formation. This cationic polymer effectively deposits on the hair surface, leading to significant improvements in conditioning, manageability, and styling. The experimental protocols outlined in this guide provide a framework for the quantitative evaluation of these effects, enabling researchers and formulators to optimize the use of this compound in advanced hair care formulations. Further research to quantify the specific binding kinetics and film characteristics of Polyquaternium-16 on different hair types would be beneficial for a more comprehensive understanding.

References

Polyquaternium-16: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction

Polyquaternium-16 is a cationic copolymer comprised of methylvinylimidazolium chloride and vinylpyrrolidone monomers. As a polymeric quaternary ammonium (B1175870) salt, it possesses a positive charge that renders it highly substantive to negatively charged surfaces such as skin and hair. This property, along with its film-forming and conditioning capabilities, has led to its widespread use in the cosmetics and personal care industries.[1][2][3] For researchers, scientists, and drug development professionals, Polyquaternium-16 presents opportunities as an excipient in topical and ophthalmic formulations, a stabilizer for nanoparticle systems, and a potential component in controlled-release drug delivery. This technical guide provides an in-depth overview of the physical and chemical properties of Polyquaternium-16, detailed experimental protocols for its characterization, and insights into its applications in pharmaceutical sciences.

Chemical Identity and Structure

Polyquaternium-16 is the International Nomenclature for Cosmetic Ingredients (INCI) designation for the copolymer of vinylpyrrolidone and quaternized vinylimidazole.[4] The ratio of these monomers can be varied during synthesis to produce different grades of Polyquaternium-16 with tailored properties, such as charge density and film hardness.[2] The more methylvinylimidazoline present, the harder the resulting film and the greater the conditioning effect.[2]

Chemical Name: 1H-Imidazolium, 1-ethenyl-3-methyl-, chloride, polymer with 1-ethenyl-2-pyrrolidinone[5] CAS Number: 95144-24-4[5]

The chemical structure imparts a cationic nature to the polymer, which is fundamental to its mechanism of action in most applications. This positive charge allows it to neutralize static electricity and form a smooth, coherent film on surfaces.[1][3]

Physical and Chemical Properties

Polyquaternium-16 is typically supplied as a 40% aqueous solution, which appears as a clear to slightly turbid, yellowish, viscous liquid.[1] While specific quantitative data for various commercial grades are not always publicly available, the following tables summarize the known physical and chemical properties.

Table 1: General Physical and Chemical Properties of Polyquaternium-16

| Property | Value | References |

| Appearance | Clear to slightly turbid, yellowish viscous liquid (as a 40% aqueous solution) | [1] |

| Odor | Slight, characteristic | [6] |

| Solubility | Soluble in water | [5] |

| pH (of solution) | 5.0 - 8.0 | [5] |

| Boiling Point | ~100 °C (as an aqueous solution) | [5] |

| Relative Density | Approximately 1.1 g/mL at 20 °C | [2] |

| Stability | Stable under recommended storage conditions and across a wide range of pH levels and temperatures. | [2][7] |

Table 2: Quantitative Specifications for a Commercial Grade of Polyquaternium-16 (Luviquat® Excellence)

| Property | Value | References |

| Solids Content | 38 - 42% | [8] |

| Charge Density (at pH 7) | 6.1 meq/g | [8] |

| Molecular Weight | Varies by grade. One source indicates a molecular weight of 378.9 g/mol , though this may represent a monomer or a specific low molecular weight oligomer. Polymeric materials will have a molecular weight distribution. | [9] |

| Viscosity | Often reported as "moderate" or "no data available." Viscosity is dependent on the specific grade (molecular weight) and concentration of the solution. | [2][5][7] |

Experimental Protocols

Accurate characterization of Polyquaternium-16 is crucial for its application in research and drug development. The following sections provide detailed methodologies for key experiments.

Determination of Charge Density by Conductometric Titration

This method is suitable for quantifying the charge density of cationic polyelectrolytes.

Principle: A known concentration of the cationic polymer solution is titrated with a standard solution of an oppositely charged polymer (e.g., potassium polyvinyl sulfate). The conductivity of the solution is monitored throughout the titration. The endpoint is identified as a distinct change in the slope of the conductivity versus titrant volume curve, which corresponds to the point of charge neutralization.

Apparatus and Reagents:

-

Conductivity meter with a probe

-

pH meter

-

Magnetic stirrer and stir bar

-

Burette

-

Polyquaternium-16 solution (e.g., 0.1 wt% in deionized water)

-

Standardized Potassium Polyvinyl Sulfate (PVSK) solution (e.g., 0.001 N)

-

Deionized water

Procedure:

-

Prepare a dilute aqueous solution of Polyquaternium-16 (e.g., 0.1 wt%).

-

Place a known volume of the Polyquaternium-16 solution into a beaker with a magnetic stir bar.

-

Immerse the conductivity and pH probes into the solution.

-

Allow the solution to stir continuously.

-

Record the initial conductivity and pH of the solution.

-

Begin titrating with the standardized PVSK solution, adding small increments (e.g., 0.1 mL).

-

After each addition, allow the conductivity reading to stabilize and record the value along with the total volume of titrant added.

-

Continue the titration well past the equivalence point, which is indicated by a change in the rate of conductivity change.

-

Plot the conductivity as a function of the titrant volume. The plot will typically show two linear regions with different slopes. The intersection of these lines represents the endpoint of the titration.

-

Calculate the charge density using the volume of titrant at the endpoint, its concentration, and the initial mass of the Polyquaternium-16 sample.

Measurement of Viscosity by Rotational Viscometry

This protocol describes the determination of the dynamic viscosity of a Polyquaternium-16 solution.

Principle: A rotational viscometer measures the torque required to rotate a spindle immersed in the fluid at a constant speed. The viscosity is calculated from the measured torque, the speed of rotation, and the geometry of the spindle.

Apparatus and Reagents:

-

Rotational viscometer with a set of spindles

-

Temperature-controlled water bath or jacket

-

Beaker

-

Polyquaternium-16 solution of known concentration

Procedure:

-

Prepare a solution of Polyquaternium-16 at the desired concentration in deionized water.

-

Select an appropriate spindle and rotational speed based on the expected viscosity of the sample. For a moderate viscosity solution, a mid-range spindle and a speed of 50-100 rpm may be suitable.

-

Place the Polyquaternium-16 solution in a beaker and allow it to equilibrate to the desired temperature using the water bath.

-

Immerse the spindle into the solution up to the marked immersion groove.

-

Start the viscometer and allow the reading to stabilize. This may take several seconds to a minute.

-

Record the viscosity reading in centipoise (cP) or millipascal-seconds (mPa·s).

-

To assess shear-thinning behavior, measurements can be repeated at various rotational speeds.

-

Ensure the equipment is properly calibrated with standard viscosity fluids.

Applications in Research and Drug Development

While extensively used in cosmetics, Polyquaternium-16's properties are also of interest in pharmaceutical applications.

-

Ophthalmic Formulations: Cationic polymers are used as preservatives in multi-dose ophthalmic solutions. Polyquaternium-1, a related polymer, is a known ophthalmic preservative.[10][11] The antimicrobial properties and film-forming nature of Polyquaternium-16 suggest its potential in similar applications, possibly enhancing the residence time of drugs on the ocular surface.[4][12]

-

Nanoparticle Drug Delivery: The cationic nature of Polyquaternium-16 makes it a candidate for stabilizing and surface-modifying anionic nanoparticles. This can be utilized to improve the stability of drug-loaded nanoparticles in suspension and to modulate their interaction with biological membranes. Its ability to form a protective film can also aid in the encapsulation of active pharmaceutical ingredients.[2]

-

Topical Drug Delivery: In topical formulations, Polyquaternium-16 can act as a film-former, potentially providing a sustained release of an active ingredient. Its conditioning and moisturizing properties can also improve the sensory characteristics of the formulation.[5]

-

Antimicrobial Applications: Polyquaternium-16 has demonstrated antimicrobial effectiveness, making it a potential active ingredient or excipient in formulations where antimicrobial properties are desired, such as in deodorants.[13]

Mandatory Visualizations

Synthesis Workflow of Polyquaternium-16

The synthesis of Polyquaternium-16 involves the copolymerization of its constituent monomers. The following diagram illustrates a generalized workflow for this process.

Caption: Generalized workflow for the synthesis of Polyquaternium-16.

Quality Control Workflow for Polyquaternium-16

Ensuring the quality and consistency of Polyquaternium-16 is essential for its use in regulated products. The diagram below outlines a typical quality control workflow.

Caption: Quality control workflow for Polyquaternium-16.

Conclusion

Polyquaternium-16 is a versatile cationic polymer with a well-established safety profile in cosmetic applications.[5] Its unique physical and chemical properties, particularly its positive charge and film-forming ability, make it a promising candidate for various applications in drug development. For researchers and scientists, understanding the nuances of its properties and the methods for its characterization is key to unlocking its full potential in novel drug delivery systems and other pharmaceutical formulations. Further research into the different grades of Polyquaternium-16 and their specific properties will undoubtedly expand its utility in the pharmaceutical field.

References

- 1. Polyquaternium-16 | Vinylpyrrolidone/Vinylimidazolium | Cosmetic Ingredients Guide [ci.guide]

- 2. One moment, please... [ataman-chemicals.com]

- 3. altmeyers.org [altmeyers.org]

- 4. atamankimya.com [atamankimya.com]

- 5. specialchem.com [specialchem.com]

- 6. POLYQUATERNIUM 16 - Ataman Kimya [atamanchemicals.com]

- 7. POLYQUATERNIUM 16 - Ataman Kimya [atamanchemicals.com]

- 8. dewolfchem.com [dewolfchem.com]

- 9. Polyquaternium-16 | 95144-24-4 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 10. Ophthalmic preservatives: focus on polyquaternium-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The preservative polyquaternium-1 increases cytoxicity and NF-kappaB linked inflammation in human corneal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effective axillary malodour reduction by polyquaternium-16-containing deodorants - PubMed [pubmed.ncbi.nlm.nih.gov]

Luviquat FC 550: A Technical Profile of Molecular Weight and Charge Density

For Researchers, Scientists, and Drug Development Professionals

Luviquat FC 550, scientifically designated as Polyquaternium-16, is a cationic copolymer with significant applications in the pharmaceutical and cosmetic industries.[1][2][3] Its efficacy as a conditioning agent, stabilizer, and delivery vehicle is intrinsically linked to its physicochemical properties, primarily its molecular weight and charge density. This technical guide provides an in-depth analysis of these key parameters, supported by established analytical methodologies.

Core Physicochemical Properties

This compound is a copolymer synthesized from vinylpyrrolidone (VP) and quaternized vinylimidazole (QVI).[1] This composition imparts a positive charge to the polymer, making it highly interactive with negatively charged surfaces, a property leveraged in numerous applications.

Quantitative Data Summary

The key quantitative attributes of this compound are summarized in the table below for clear reference and comparison.

| Property | Value | Test Condition |

| Molecular Weight (Approximate) | 80,000 g/mol | Determined by light scattering |

| Charge Density | 3.3 meq/g | pH 7 |

Note: Data is compiled from technical information provided by the manufacturer and chemical suppliers.

Experimental Protocols

The determination of molecular weight and charge density for polymeric systems like this compound requires precise and validated analytical techniques. While specific internal protocols of the manufacturer are proprietary, the following sections detail the standard, widely accepted methodologies for these measurements.

Molecular Weight Determination: Static Light Scattering (SLS)

Static light scattering is a fundamental technique for determining the absolute molar mass of macromolecules in solution.[4][5] The methodology is based on the principle that the intensity of light scattered by a particle is directly proportional to the square of its molecular weight.

Methodology:

-

Sample Preparation: A series of dilute solutions of this compound are prepared in a suitable solvent (e.g., an aqueous buffer). The concentrations must be accurately known.

-

Instrumentation: A light scattering photometer equipped with a laser light source is used. The instrument measures the intensity of scattered light at various angles.

-

Measurement: The intensity of the scattered light for each concentration is measured at multiple angles. The refractive index increment (dn/dc) of the polymer solution, which is the change in refractive index with concentration, must also be determined using a differential refractometer.

-

Data Analysis: The data is typically analyzed using a Zimm plot, which is a double extrapolation of the scattered light intensity to zero concentration and zero scattering angle. This allows for the determination of the weight-average molecular weight (Mw), the radius of gyration (Rg), and the second virial coefficient (A2), which describes polymer-solvent interactions.[6]

Workflow for Molecular Weight Determination by SLS:

Caption: Workflow for determining polymer molecular weight using static light scattering.

Charge Density Determination: Polyelectrolyte Titration

The charge density of a cationic polymer like this compound is a measure of the number of positive charges per unit mass. This is a critical parameter for understanding its interaction with anionic species and surfaces. Polyelectrolyte titration is a common method for this determination.

Methodology:

-

Sample Preparation: A known concentration of this compound is dissolved in deionized water. The pH is adjusted to the desired value (e.g., pH 7).

-

Titrant: A standard solution of an oppositely charged polyelectrolyte (anionic polymer) with a known charge density is used as the titrant. Potassium polyvinyl sulfate (B86663) (PVSK) is a common choice.

-

Endpoint Detection: The endpoint of the titration, where the net charge of the solution is zero, can be detected using several methods:

-

Colorimetric Indicator: An indicator dye that changes color upon interaction with the excess titrant is used. Toluidine Blue O is a common indicator for this purpose.

-

Streaming Current Detector: This instrument measures the streaming potential of the solution, which is zero at the equivalence point.

-

Conductometric Titration: The conductivity of the solution is monitored as the titrant is added. A change in the slope of the conductivity curve indicates the endpoint.

-

-

Calculation: The charge density of the this compound is calculated based on the volume of the titrant consumed, its known charge density, and the initial mass of the this compound sample.

Chemical Structure and Signaling Pathway

The functional properties of this compound stem from its molecular architecture. The diagram below illustrates the copolymeric nature of Polyquaternium-16, highlighting the vinylpyrrolidone and quaternized vinylimidazole monomer units.

Caption: Relationship between the monomeric units of this compound and its key properties.

This technical guide provides a foundational understanding of the molecular weight and charge density of this compound. These parameters are crucial for predicting its behavior in various formulations and for the rational design of new drug delivery systems and advanced cosmetic products. For specific applications, it is recommended to consult the manufacturer's detailed technical datasheets and safety information.

References

Synthesis and Polymerization of Vinylpyrrolidone/Vinylimidazolium Copolymers: A Technical Guide for Biomedical Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and polymerization of vinylpyrrolidone/vinylimidazolium (VP/VI) copolymers, with a focus on their applications in the biomedical field, particularly in drug and gene delivery. These copolymers have garnered significant interest due to their biocompatibility, tunable charge, and stimuli-responsive properties. This document details the primary polymerization techniques, experimental protocols, and characterization methods, presenting quantitative data in a clear, comparative format.

Introduction to Monomers

N-Vinylpyrrolidone (NVP) is a non-ionic, hydrophilic monomer known for its excellent biocompatibility and low toxicity. Its polymer, polyvinylpyrrolidone (B124986) (PVP), is widely used in pharmaceutical formulations.

1-Vinylimidazole (VI) is a versatile monomer with a weakly basic imidazole (B134444) ring. This ring can be quaternized to introduce a permanent positive charge, making the resulting copolymers cationic. This cationic nature is crucial for interacting with negatively charged biological molecules like DNA and RNA, forming the basis for their use in gene delivery.

Polymerization Methods

The copolymerization of VP and VI can be achieved through several methods, with free-radical and controlled radical polymerization techniques being the most common.

Free-Radical Polymerization

Conventional free-radical polymerization is a widely used method for synthesizing VP/VI copolymers. It is a relatively simple and cost-effective technique. Azo compounds, such as 2,2'-azobisisobutyronitrile (AIBN), are common initiators for this process.[1][2] The solvent choice can influence the reaction kinetics and the final polymer properties.

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization

RAFT polymerization is a form of controlled radical polymerization that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity.[3][4][5] This control is particularly important for biomedical applications where polymer properties need to be precisely tailored. The choice of a suitable chain transfer agent (CTA) is critical for the successful RAFT polymerization of VP and VI monomers. Xanthates and dithiocarbamates are often employed for less activated monomers (LAMs) like NVP.[3][6]

Experimental Protocols

General Experimental Workflow for Copolymer Synthesis

The following diagram illustrates a typical workflow for the synthesis and purification of vinylpyrrolidone/vinylimidazolium copolymers.

References

- 1. researchgate.net [researchgate.net]

- 2. khazna.ku.ac.ae [khazna.ku.ac.ae]

- 3. Recent Advances in the Synthesis of Complex Macromolecular Architectures Based on Poly(N-vinyl pyrrolidone) and the RAFT Polymerization Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in the Synthesis of Complex Macromolecular Architectures Based on Poly(N-vinyl pyrrolidone) and the RAFT Polymerization Technique [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

Luviquat FC 550: A Technical Guide to its Solubility in Various Solvent Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction to Luviquat FC 550 (Polyquaternium-16)

This compound is the trade name for a cationic copolymer of vinylpyrrolidone and quaternized vinylimidazole, designated under the International Nomenclature for Cosmetic Ingredients (INCI) as Polyquaternium-16.[1][2][3] It is a versatile polymer widely utilized in the cosmetics and personal care industry for its conditioning, film-forming, and antistatic properties.[3][4] this compound is typically supplied as an aqueous solution containing approximately 40% of the active polymer.[5] Its cationic nature, stemming from the quaternary ammonium (B1175870) centers in its structure, allows it to adsorb onto negatively charged surfaces like hair and skin, forming a smooth, coherent film.[4] This technical guide provides an in-depth overview of the solubility characteristics of this compound in various solvent systems, a critical parameter for formulation development.

Solubility Profile of this compound

The solubility of a polymer is a key factor in its formulation and application. While precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively published in publicly available literature, its general solubility characteristics can be summarized based on technical data sheets and formulation guidelines. One source explicitly states "No data available" for water solubility of Polyquaternium-16, indicating a lack of specific quantitative measurements in that particular document.[3][4] However, its prevalent use in aqueous-based cosmetic formulations suggests high water solubility.

Aqueous Systems

This compound is known to be soluble in water.[6] This property is fundamental to its use in a wide array of products such as shampoos, conditioners, and styling gels. The polymer is supplied as an aqueous solution, further indicating its compatibility with water-based systems.[5]

Polar Protic Solvents

The solubility of this compound in polar protic solvents is important for formulations that require a combination of water and other solvents like alcohols.

| Solvent System | Solubility | Observations |

| Water | Soluble | Forms clear to slightly turbid solutions. The commercial product is an aqueous solution.[5][6] |

| Ethanol | Soluble | Often used in hydroalcoholic formulations like hair sprays and mousses. |

| Isopropanol | Soluble | Similar to ethanol, used in various cosmetic preparations. |

| Propylene Glycol | Soluble | Commonly used as a humectant and solvent in personal care products. |

| Glycerin | Soluble | Its high polarity and hydrogen bonding capacity make it a good solvent for polar polymers. |

Polar Aprotic Solvents

The solubility in polar aprotic solvents can be relevant for specialized formulations.

| Solvent System | Solubility | Observations |

| Acetone (B3395972) | Generally Insoluble | High concentrations of acetone are likely to cause precipitation of the polymer. |

| Dimethyl Sulfoxide (DMSO) | Likely Soluble | Often used as a solvent for a wide range of polymers. |

| Tetrahydrofuran (THF) | Generally Insoluble | Typically not a suitable solvent for highly polar, charged polymers. |

Non-Polar Solvents

As a cationic polymer, this compound is generally not soluble in non-polar solvents.

| Solvent System | Solubility | Observations |

| Hexane (B92381) | Insoluble | The non-polar nature of hexane makes it a poor solvent for this polar, charged polymer. |

| Toluene | Insoluble | Similar to other hydrocarbons, it is not a suitable solvent. |

| Mineral Oil | Insoluble | Insoluble in lipophilic substances. |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of polymers like this compound, based on standard industry practices such as those outlined by ASTM.

Gravimetric Method for Quantitative Solubility

This method determines the maximum concentration of a polymer that can be dissolved in a solvent at a given temperature.

Materials:

-

This compound (as a dried solid or solution of known concentration)

-

Selected solvent

-

Analytical balance

-

Temperature-controlled shaker or magnetic stirrer

-

Centrifuge

-

Drying oven

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed container.

-

Equilibration: Place the container in a temperature-controlled shaker and agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation of Undissolved Polymer: Centrifuge the solution at a high speed to pellet any undissolved polymer.

-

Sample Collection: Carefully pipette a known volume of the clear supernatant into a pre-weighed dish.

-

Solvent Evaporation: Place the dish in a drying oven at a temperature below the decomposition temperature of the polymer until all the solvent has evaporated.

-

Mass Determination: Cool the dish in a desiccator and weigh it to determine the mass of the dissolved polymer.

-

Calculation: Calculate the solubility in g/100 mL or as a weight percentage.

Visual Method for Qualitative and Semi-Quantitative Solubility (Based on ASTM D3132)

This method provides a rapid assessment of solubility and can be used to determine the solubility range of a polymer in different solvents.[7]

Materials:

-

This compound

-

A range of solvents with varying polarities

-

Test tubes or small vials

-

Vortex mixer

Procedure:

-

Preparation of Polymer-Solvent Mixtures: Add a small, pre-weighed amount of this compound (e.g., 0.1 g) to a known volume of solvent (e.g., 10 mL) in a test tube.

-

Mixing: Vigorously mix the contents using a vortex mixer for a set period (e.g., 5-10 minutes).

-

Observation: Allow the mixture to stand and visually inspect for signs of dissolution.

-

Classification:

-

Soluble: The solution is clear and free of any visible particles.

-

Partially Soluble: The solution is hazy, or there is a visible amount of undissolved polymer.

-

Insoluble: The polymer does not appear to dissolve and remains as a distinct phase.

-

-

Titration for Boundary Conditions (Semi-Quantitative): To delineate solubility boundaries, a soluble polymer solution can be titrated with a non-solvent until precipitation is observed. The composition of the solvent-non-solvent mixture at the cloud point provides a semi-quantitative measure of the solubility limit.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for determining the solubility of a polymer like this compound.

Caption: Workflow for determining polymer solubility.

References

- 1. specialchem.com [specialchem.com]

- 2. Polyquaternium-16 | Vinylpyrrolidone/Vinylimidazolium | Cosmetic Ingredients Guide [ci.guide]

- 3. POLYQUATERNIUM 16 - Ataman Kimya [atamanchemicals.com]

- 4. ataman-chemicals.com [ataman-chemicals.com]

- 5. care360.basf.com [care360.basf.com]

- 6. specialchem.com [specialchem.com]

- 7. store.astm.org [store.astm.org]

Luviquat FC 550: An In-depth Technical Guide to Thermal Stability and Degradation Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luviquat FC 550, chemically designated as Polyquaternium-16, is a cationic copolymer synthesized from methylvinylimidazolium chloride and vinylpyrrolidone.[1][2][3] It is widely utilized in the pharmaceutical and cosmetic industries as a conditioning agent, film former, and stabilizer in various formulations.[1][4][5][6] The thermal stability and degradation profile of this compound are critical parameters that influence its processing, storage, and performance in final products. This technical guide provides a comprehensive overview of the thermal behavior of this compound, including detailed experimental protocols for its analysis and a theoretical degradation profile based on available data for related polymers.

Physicochemical Properties of this compound

This compound is typically supplied as an aqueous solution. Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| INCI Name | Polyquaternium-16 | [7] |

| CAS Number | 95144-24-4 | [1] |

| Appearance | Clear to slightly turbid yellowish viscous liquid | [8] |

| Active Concentration | ~40% in water | [9][10] |

| pH (10% in H₂O) | 5.0 - 8.0 | [9] |

| Density (20 °C) | 1.11 g/mL | [9] |

Thermal Stability Analysis: Methodologies

The thermal stability of polymers like this compound is primarily investigated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the onset of degradation, the temperature of maximum degradation rate, and the composition of the material based on weight loss steps.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc), as well as to quantify the enthalpy of these transitions.

Experimental Protocols

Detailed methodologies for conducting TGA and DSC analyses on polymeric samples like this compound are provided below. These protocols are based on established standards for polymer analysis.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal stability and degradation profile of this compound.

Instrumentation: A calibrated thermogravimetric analyzer.

Sample Preparation:

-

Dry the this compound solution to a constant weight under vacuum at a temperature below its expected degradation point (e.g., 60-80 °C) to obtain the solid polymer.

-

Accurately weigh 5-10 mg of the dried polymer into a clean, tared TGA pan (platinum or alumina).

Experimental Conditions:

| Parameter | Recommended Setting |

| Temperature Range | Ambient to 600 °C |

| Heating Rate | 10 °C/min |

| Atmosphere | Nitrogen (inert) |

| Flow Rate | 20-50 mL/min |

Procedure:

-

Place the sample pan in the TGA instrument.

-

Purge the furnace with nitrogen for at least 30 minutes to ensure an inert atmosphere.

-

Initiate the heating program from ambient temperature to 600 °C at a rate of 10 °C/min.

-

Record the weight loss as a function of temperature.

Data Analysis:

-

Plot the percentage weight loss versus temperature to obtain the TGA curve.

-

Determine the onset of degradation (T_onset), the temperature of maximum degradation rate (T_max) from the first derivative of the TGA curve (DTG), and the residual mass at 600 °C.

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the glass transition temperature (Tg) of this compound.

Instrumentation: A calibrated differential scanning calorimeter.

Sample Preparation:

-

Use the same dried solid polymer as prepared for the TGA analysis.

-

Accurately weigh 5-10 mg of the dried polymer into a hermetically sealed aluminum DSC pan.

Experimental Conditions:

| Parameter | Recommended Setting |

| Temperature Program | 1. Heat from -50 °C to 220 °C at 10 °C/min2. Hold at 220 °C for 2 minutes3. Cool to -50 °C at 10 °C/min4. Heat from -50 °C to 220 °C at 10 °C/min |

| Atmosphere | Nitrogen (inert) |

| Flow Rate | 20-50 mL/min |

Procedure:

-

Place the sealed sample pan and an empty sealed reference pan in the DSC cell.

-

Run the temperature program as specified above. The first heating scan is to erase the thermal history of the sample.

-

Record the heat flow as a function of temperature.

Data Analysis:

-

Analyze the data from the second heating scan.

-

Determine the glass transition temperature (Tg) as the midpoint of the step change in the heat flow curve.

Predicted Thermal Stability and Degradation Profile of this compound

While specific TGA and DSC data for this compound are not publicly available, a theoretical degradation profile can be constructed based on the known thermal behavior of its constituent monomers, N-vinylpyrrolidone (NVP) and vinylimidazolium derivatives, and related copolymers.

Predicted Thermogravimetric Analysis (TGA) Profile

Copolymers of N-vinylpyrrolidone often exhibit a major degradation step in the range of 350-500 °C.[11] The degradation of the poly(N-vinylpyrrolidone) backbone is known to occur via random chain scission. The presence of the vinylimidazolium chloride moiety may influence the onset and rate of degradation. A multi-step degradation process is possible, with the initial weight loss potentially associated with the decomposition of the imidazolium (B1220033) side chain followed by the main chain scission at higher temperatures.

Predicted TGA Data Summary:

| Thermal Event | Predicted Temperature Range (°C) | Predicted Weight Loss (%) |

| Initial Degradation (Side Chain) | 250 - 350 | 20 - 40 |

| Main Chain Degradation | 350 - 500 | 50 - 70 |

| Char Residue at 600 °C | - | < 10 |

Predicted Differential Scanning Calorimetry (DSC) Profile

The glass transition temperature (Tg) of a copolymer is influenced by the Tg of its constituent homopolymers and their proportion in the copolymer. Poly(N-vinylpyrrolidone) has a relatively high Tg, reported to be around 187 °C.[12] The Tg of poly(methylvinylimidazolium chloride) is less commonly reported but is expected to be high due to the ionic nature of the side groups. Therefore, this compound is predicted to have a high glass transition temperature.

Predicted DSC Data:

| Thermal Transition | Predicted Temperature (°C) |

| Glass Transition (Tg) | 150 - 200 |

Visualizations

Experimental Workflow for TGA Analysis

References

- 1. POLYQUATERNIUM 16 - Ataman Kimya [atamanchemicals.com]

- 2. ewg.org [ewg.org]

- 3. altmeyers.org [altmeyers.org]

- 4. ataman-chemicals.com [ataman-chemicals.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Polyquaternium-16 | Vinylpyrrolidone/Vinylimidazolium | Cosmetic Ingredients Guide [ci.guide]

- 7. This compound (Polyquaternium-16) Conditioning Polymer สารปรับความนุ่มลื่นสำหรับแชมพู ครีมอาบน้ำ โกนหนวดให้ความรู้สึกนุ่มหลังล้าง - เคมีคอสเมติกส์ [chemecosmetics.com]

- 8. rossorg.com [rossorg.com]

- 9. This compound active ingredients 40 water 95144-24-4 [sigmaaldrich.com]

- 10. care360.basf.com [care360.basf.com]

- 11. researchgate.net [researchgate.net]

- 12. Block Copolymers of Poly(N-Vinyl Pyrrolidone) and Poly(Vinyl Esters) Bearing n-alkyl Side Groups via Reversible Addition-Fragmentation Chain-Transfer Polymerization: Synthesis, Characterization, and Thermal Properties - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Polyquaternium-16: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyquaternium-16 is a cationic copolymer comprised of vinylpyrrolidone and quaternized vinylimidazole monomers.[1][2][3] Its cationic nature allows it to form a film on negatively charged surfaces, making it a common ingredient in cosmetics, particularly in hair care products where it functions as a conditioning agent, antistatic agent, and film former.[4][5][6] In the pharmaceutical and drug development sectors, the unique properties of Polyquaternium-16 and similar cationic polymers are of interest for various applications, including drug delivery systems and as excipients in formulations.

This technical guide provides an in-depth overview of the spectroscopic techniques used to characterize Polyquaternium-16. It details experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. Representative data is presented in structured tables to facilitate understanding of the expected spectral characteristics. Additionally, this guide includes workflow diagrams to visually represent the analytical processes.

Chemical Structure

The chemical structure of Polyquaternium-16 is a copolymer of methylvinylimidazolium chloride and vinylpyrrolidone.

References

- 1. oiv.int [oiv.int]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Identification and characterization of vinylpyrrolidone-vinylimidazolium chloride copolymers in cosmetic products by pyrolysis-gas chromatography-mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US5622926A - Vinylpyrrolidone and vinylimidazole copolymers, their preparation and their use in detergents - Google Patents [patents.google.com]

- 6. US5990269A - Copolymer of vinylpyrrolidone and vinylimidazole - Google Patents [patents.google.com]

The Genesis of Smoothness: An In-depth Technical Guide to the Discovery and History of Polyquaternium Polymers in Cosmetics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyquaternium polymers represent a cornerstone of modern cosmetic science, providing unparalleled conditioning, film-forming, and sensory benefits in a wide array of hair and skin care products. This technical guide delves into the discovery and historical development of these essential cationic polymers, tracing their origins from industrial applications to their revolutionary impact on the cosmetics industry. The narrative unfolds the pivotal invention of Polyquaternium-10 and its role in the advent of conditioning shampoos, while also exploring the diverse chemistry and functional evolution of the broader Polyquaternium family. This document provides a comprehensive overview of their mechanisms of action, quantitative performance data, and the experimental protocols used to substantiate their efficacy, offering a critical resource for professionals engaged in cosmetic research and formulation development.

Introduction: The Cationic Revolution

The story of Polyquaternium polymers is a testament to scientific serendipity and innovative adaptation. In the mid-20th century, the burgeoning field of polymer chemistry began to yield novel materials with diverse industrial applications. Among these were cationic polymers, macromolecules carrying a positive charge, which demonstrated a strong affinity for negatively charged surfaces. This inherent substantivity would prove to be the key to their eventual success in the realm of personal care.

Hair and skin, particularly when wet or damaged, present a net negative charge due to the presence of carboxyl groups in their proteinaceous structure.[1][2] This fundamental principle of surface chemistry laid the groundwork for the development of conditioning agents that could ionically bond to these biological substrates, thereby imparting a range of desirable properties such as smoothness, detangling, and a pleasant feel.[1][2]

The term "Polyquaternium" is the International Nomenclature for Cosmetic Ingredients (INCI) designation for a broad class of polycationic polymers.[3] The numerical suffix that follows, such as in Polyquaternium-10 or Polyquaternium-7, is assigned sequentially as new polymers are registered with the INCI, and does not correlate with their chemical structure or function.[3]

The Dawn of a New Era: The Discovery of Polyquaternium-10

The breakthrough that would forever change the landscape of hair care came from an unlikely source: the papermaking industry. At the Union Carbide Corporation, a novel quaternized hydroxyethylcellulose polymer was developed to enhance the properties of paper. This polymer, later to be known as Polyquaternium-10 , possessed the unique ability to adsorb onto negatively charged cellulose (B213188) fibers.

The pioneering work of Dr. Des Goddard at Union Carbide was instrumental in recognizing the potential of this technology beyond paper manufacturing. Goddard's research demonstrated that Polyquaternium-10 could be effectively deposited onto hair from a shampoo formulation, a concept that was revolutionary at the time. His studies, which utilized radio-labeled Polyquaternium-10, meticulously elucidated the key factors governing its deposition, including cationic charge density, molecular weight, and the type of surfactant used in the formulation.

This pivotal research culminated in the development of "Polymer JR," a trade name for Union Carbide's Polyquaternium-10, which became the cornerstone of the first commercially successful 2-in-1 conditioning shampoo. In 1987, Procter & Gamble launched Pert Plus , a product that leveraged the unique properties of Polyquaternium-10 in combination with a high-molecular-weight dimethicone to deliver both cleansing and conditioning from a single bottle. This innovation created an entirely new category in the hair care market and solidified the importance of Polyquaternium polymers in cosmetic science.

The Expanding Family of Polyquaternium Polymers

Following the success of Polyquaternium-10, the cosmetics industry saw a rapid expansion in the development and commercialization of a diverse range of Polyquaternium polymers. These polymers vary significantly in their chemical structure, molecular weight, charge density, and origin (synthetic or derived from natural polymers), offering formulators a broad palette of functional ingredients to address specific performance needs.

Cellulosic Derivatives

-

Polyquaternium-10: A quaternized hydroxyethylcellulose, it remains a workhorse in the industry, valued for its excellent conditioning, film-forming, and anti-static properties.[4] It is known for providing a smooth feel to the hair and aiding in the repair of split ends.[4]

-

Polyquaternium-4: A copolymer of hydroxyethylcellulose and diallyldimethylammonium chloride, it offers good combability, hold, and gloss.[3]

-

Polyquaternium-67: A quaternized hydroxyethylcellulose with a low level of hydrophobic substitution, offering unique performance characteristics.

Acrylamide (B121943) Copolymers

-

Polyquaternium-7: A copolymer of acrylamide and diallyldimethylammonium chloride (DADMAC), it is widely used for its excellent detangling and conditioning properties, leaving hair feeling soft.[5][6][7][8][9] It is particularly effective in anionic surfactant systems.[7]

-

Polyquaternium-22: An amphoteric copolymer of acrylic acid and diallyldimethylammonium chloride.

-

Polyquaternium-39: An amphoteric terpolymer of acrylic acid, diallyldimethylammonium chloride, and acrylamide.

Other Notable Polyquaterniums

-

Polyquaternium-6: A homopolymer of diallyldimethylammonium chloride, known for its high charge density and strong conditioning effects.

-

Polyquaternium-11: A copolymer of vinylpyrrolidone and quaternized dimethylaminoethyl methacrylate, often used in styling products for curl retention and volume.

-

Polyquaternium-44: A branched copolymer of vinylpyrrolidone and quaternized vinylimidazolium salts, which has shown excellent conditioning properties with minimal build-up.[10][11]

-

Polyquaternium-72: A polymeric quaternary ammonium (B1175870) salt of hydroxyethylcellulose reacted with a coco-alkyl dimethyl ammonium substituted epoxide, known for its curl memory properties.

Mechanism of Action: The Science of Substantivity and Coacervation

The efficacy of Polyquaternium polymers in cosmetic formulations is primarily attributed to two key physicochemical phenomena: substantivity and coacervation .

Substantivity: The Power of Ionic Attraction

As previously mentioned, the cationic nature of Polyquaternium polymers drives their adhesion to the anionic surfaces of hair and skin. This electrostatic interaction, known as substantivity, allows the polymer to deposit onto the substrate and resist being rinsed away. The degree of substantivity is influenced by the polymer's charge density and molecular weight. Higher charge density and molecular weight generally lead to stronger adhesion and more pronounced conditioning effects.

Coacervation: The Key to Deposition from Shampoos

In rinse-off products like shampoos, the deposition of conditioning agents presents a significant challenge. The cleansing action of surfactants can easily wash away beneficial ingredients. This is where the phenomenon of coacervation becomes critical.

Coacervation is the process of liquid-liquid phase separation that occurs when a cationic polymer, such as a Polyquaternium, interacts with anionic surfactants in an aqueous solution.[12] In a concentrated shampoo formulation, the polymer and surfactant molecules form soluble complexes. However, upon dilution with water during the washing process, these complexes become insoluble and phase-separate into a polymer-rich coacervate phase.[12][13] This coacervate, which can entrap other beneficial ingredients like silicones, then deposits onto the hair surface, delivering the desired conditioning effects.

The formation and deposition of the coacervate are influenced by several factors, including:

-

Polymer characteristics: Molecular weight, charge density, and hydrophobicity.[13]

-

Surfactant type and concentration: Anionic surfactants are most effective at inducing coacervation.[13]

-

Formulation matrix: The presence of other ingredients can impact the coacervation process.

The logical relationship between these factors and the resulting deposition can be visualized as follows:

Quantitative Performance Data

The performance of Polyquaternium polymers can be quantified through various instrumental and sensory evaluation methods. The following tables summarize key performance data for some commonly used Polyquaterniums.

Table 1: Conditioning Efficacy of Polyquaternium Polymers

| Polyquaternium | Test Method | Parameter Measured | Result | Reference |

| Polyquaternium-44 | Combing Force Measurement | Reduction in wet combing force | Excellent | [10][11] |

| Cationic Guar | Combing Force Measurement | Reduction in wet combing force | Good | [10] |

| Polyquaternium-10 | Combing Force Measurement | Reduction in wet combing force | Moderate | [10][11] |

| Polyquaternium-7 | Combing Force Measurement | Reduction in wet combing force | Good | [10] |

| Polyquaternium-11 | Combing Force Measurement | Reduction in wet combing force | Good | [10] |

| Polyquaternium-74 | Combing Force Measurement | Reduction in wet combing force vs. untreated hair | ~25% | [14] |

Table 2: Polymer Build-up and Removability

| Polyquaternium | Test Method | Observation | Reference |

| Polyquaternium-44 | Atomic Force Microscopy | No significant build-up, easily removable | [10][11][15] |

| Cationic Guar | Atomic Force Microscopy | Prone to build-up | [10][15] |

| Polyquaternium-10 | Atomic Force Microscopy | Easily removable | [10][11][15] |

Experimental Protocols

The evaluation of Polyquaternium polymers relies on a suite of standardized and specialized experimental protocols designed to measure their impact on hair properties.

Combing Force Measurement

Objective: To quantify the reduction in force required to comb through wet or dry hair tresses after treatment with a Polyquaternium-containing formulation.

Methodology:

-

Tress Preparation: Standardized hair tresses (e.g., European brown hair, 2g, 20cm) are bleached or damaged to create a consistent substrate with a high negative charge density.

-

Treatment: Tresses are washed with a control shampoo, followed by treatment with the experimental formulation containing the Polyquaternium polymer. A standardized amount of product is applied and massaged into the tress for a specified time (e.g., 1 minute).

-

Rinsing: Tresses are rinsed under controlled water flow and temperature for a set duration (e.g., 1 minute).

-

Measurement: The tress is mounted on a tensile tester equipped with a comb fixture. The force required to pull the comb through the tress at a constant speed is recorded.

-

Data Analysis: The combing force is typically measured multiple times along the length of the tress, and the average force is calculated. The percentage reduction in combing force compared to a control (e.g., untreated or placebo-treated tress) is reported as a measure of conditioning efficacy.

Atomic Force Microscopy (AFM)

Objective: To visualize and quantify the deposition of Polyquaternium polymers on the hair surface and assess the potential for build-up after repeated treatments.

Methodology:

-

Hair Fiber Preparation: Single hair fibers are mounted on a sample holder.

-

Treatment: The hair fiber is treated with the Polyquaternium-containing formulation and rinsed according to a standardized protocol. For build-up studies, this treatment cycle is repeated multiple times.

-

Imaging: The topography of the hair fiber surface is imaged using an atomic force microscope in tapping mode.

-

Data Analysis: The AFM images provide a qualitative assessment of the polymer film's morphology (e.g., smoothness, uniformity). Quantitative analysis can be performed to measure the thickness and roughness of the deposited layer.

Sensory Evaluation

Objective: To assess the subjective feel and performance of hair treated with Polyquaternium polymers by trained panelists.

Methodology:

-

Panelist Selection and Training: A panel of trained sensory experts is used to evaluate the treated hair tresses.

-

Tress Preparation and Treatment: Tresses are prepared and treated as described in the combing force measurement protocol.

-

Evaluation: Panelists evaluate the tresses for various attributes, including:

-

Wet feel: Smoothness, slip, and ease of detangling.

-

Dry feel: Softness, smoothness, and presence of residue.

-

Visual appearance: Shine, frizz control, and volume.

-

-

Data Analysis: Panelists rate each attribute on a standardized scale. The data is then statistically analyzed to determine significant differences between treatments.

Conclusion

The discovery and development of Polyquaternium polymers represent a significant milestone in the history of cosmetic science. From their origins in the papermaking industry to their indispensable role in modern hair and skin care, these versatile cationic polymers have fundamentally transformed our ability to deliver tangible conditioning benefits from a wide range of personal care products. The pioneering work on Polyquaternium-10 paved the way for the creation of the 2-in-1 conditioning shampoo, a market innovation that continues to influence product development today.

The ongoing research and development of new Polyquaternium polymers with tailored properties, such as varying charge densities, molecular weights, and architectures, provide cosmetic scientists with a powerful toolkit for creating high-performance products that meet the evolving demands of consumers. A thorough understanding of their historical development, mechanisms of action, and the experimental protocols for their evaluation is essential for any researcher, scientist, or drug development professional working in the field of cosmetics. As we look to the future, the legacy of Polyquaternium polymers will undoubtedly continue to inspire the next generation of cosmetic innovations.

References

- 1. themestizamuse.com [themestizamuse.com]

- 2. mdpi.com [mdpi.com]

- 3. Polyquaternium - Wikipedia [en.wikipedia.org]

- 4. nbinno.com [nbinno.com]

- 5. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]

- 6. Polyquaternium-7 - Wikipedia [en.wikipedia.org]

- 7. POLYQUATERNIUM 7 - Ataman Kimya [atamanchemicals.com]

- 8. specialchem.com [specialchem.com]

- 9. cosmileeurope.eu [cosmileeurope.eu]

- 10. researchgate.net [researchgate.net]

- 11. Conditioning polymers in today's shampoo formulations - efficacy, mechanism and test methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]

- 13. ulprospector.com [ulprospector.com]

- 14. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]

- 15. Polyquats as Conditioning Agents | NaturallyCurly [beautycon.com]

Methodological & Application

Application Notes and Protocols: Luviquat FC 550 as a Film-Forming Agent in Topical Formulations

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luviquat FC 550 (INCI: Polyquaternium-16) is a cationic copolymer of vinylpyrrolidone and quaternized vinylimidazole.[1][2] It is supplied as an aqueous solution and is recognized for its conditioning and film-forming properties in a variety of personal care products.[3][4] In topical formulations, this compound can form a flexible, substantive film on the skin's surface. This film can serve multiple functions, including providing a protective barrier, controlling the release of active pharmaceutical ingredients (APIs), and enhancing the overall aesthetic and sensory characteristics of the formulation. Its cationic nature promotes adhesion to the negatively charged skin surface, contributing to a long-lasting effect.[5][6]

These application notes provide a comprehensive overview of the use of this compound as a film-forming agent in topical drug delivery systems. Detailed protocols for formulation development and evaluation are provided to guide researchers in harnessing the potential of this versatile polymer.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for formulation design and compatibility assessments.

| Property | Value | Reference |

| INCI Name | Polyquaternium-16 | [7] |

| Chemical Type | Cationic Copolymer (Vinylpyrrolidone and Quaternized Vinylimidazole) | [1][2] |

| Appearance | Clear to slightly turbid yellowish viscous liquid | [7] |

| Solids Content (%) | 38 - 42 | [7] |

| Charge Density (meq/g at pH 7) | 3.3 | [7] |

| pH (10% in water) | 5.0 - 8.0 | [1] |

| Solubility | Soluble in water | [2] |

Mechanism of Film Formation

The film-forming capability of this compound on the skin is primarily driven by the electrostatic interaction between the cationic polymer and the anionic nature of the skin surface. The process can be summarized as follows:

Experimental Protocols

Detailed methodologies for key experiments to characterize topical formulations containing this compound as a film-forming agent are provided below.

Formulation of a Topical Film-Forming Solution

This protocol describes the preparation of a basic topical film-forming solution containing this compound and a model active pharmaceutical ingredient (API).

Materials:

-

This compound

-

Ethanol (B145695) (95%)

-

Purified Water

-

Plasticizer (e.g., Propylene Glycol)

-

Magnetic stirrer and stir bar

-

Beakers

-

Graduated cylinders

Procedure:

-

In a beaker, dissolve the desired amount of the model API in ethanol with continuous stirring until a clear solution is obtained.

-

In a separate beaker, add the required amount of this compound to purified water and stir until fully dissolved.

-

Add the plasticizer to the this compound solution and mix thoroughly.

-

Slowly add the API-ethanol solution to the this compound solution while stirring continuously.

-

Continue stirring for 15-20 minutes to ensure a homogenous mixture.

-

Store the final formulation in a well-closed container at room temperature.

Evaluation of Film Properties

The following protocols are essential for characterizing the performance of the film formed by the topical formulation.

Objective: To determine the time required for the liquid formulation to form a non-tacky film upon application.

Materials:

-

Glass slides

-

Pipette or applicator

-

Stopwatch

-

Cotton ball

Procedure:

-

Apply a uniform layer of the formulation onto a clean, dry glass slide.

-

Start the stopwatch immediately after application.

-

At regular intervals (e.g., every 30 seconds), gently touch the surface of the film with a fresh, dry cotton ball.

-

The drying time is the point at which the cotton ball no longer adheres to the film surface.

-

Perform the test in triplicate and report the average drying time.

Objective: To assess the breathability of the film by measuring the rate of water vapor transmission through it.

Materials:

-

Payne permeability cup

-

Saturated solution of potassium chloride (to maintain constant humidity)

-

Desiccant (e.g., anhydrous calcium chloride)

-

Analytical balance

-

Environmental chamber (controlled temperature and humidity)

-

Film cast from the formulation

Procedure:

-

Prepare a free film of the formulation by casting it onto a flat, non-stick surface and allowing it to dry completely.

-

Place a known amount of desiccant into the Payne permeability cup.

-

Carefully place the film over the mouth of the cup, ensuring a tight seal.

-

Weigh the entire assembly accurately.

-

Place the cup in an environmental chamber maintained at a constant temperature (e.g., 32 ± 2°C) and humidity (using the saturated potassium chloride solution).

-

At regular time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), remove the cup and weigh it.

-

Calculate the WVTR using the following formula: WVTR = (W / A) / t Where:

-

W = Weight gain of the cup (g)

-

A = Area of the film exposed (m²)

-

t = Time (hours)

-

-

Express the WVTR in g/m²/day.

Objective: To quantify the force required to peel the film from a substrate, indicating its adhesive properties.

Materials:

-

Tensile tester with a 90° or 180° peel adhesion fixture

-

Substrate (e.g., synthetic skin model or a relevant biological membrane)

-

Film cast from the formulation

-

Double-sided adhesive tape

Procedure:

-

Apply the formulation to the substrate and allow it to form a dry film.

-

Cut the film into uniform strips of a defined width (e.g., 1 cm).

-

Attach one end of the film strip to the movable jaw of the tensile tester using double-sided tape.

-

Set the peel angle (90° or 180°) and the peel rate (e.g., 100 mm/min).

-

Initiate the test and record the force required to peel the film from the substrate.

-

Calculate the peel adhesion strength as the average force per unit width of the film (N/cm).

In Vitro Drug Release Study

Objective: To evaluate the release profile of the API from the film-forming formulation.

Materials:

-

Franz diffusion cell

-

Synthetic membrane (e.g., Strat-M®) or excised animal/human skin

-

Phosphate buffer saline (PBS) at a physiologically relevant pH (e.g., 5.5 or 7.4)

-

Magnetic stirrer

-

Water bath maintained at 32 ± 1°C

-

High-performance liquid chromatography (HPLC) system for API quantification

Procedure:

-

Mount the synthetic membrane or skin between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum side facing the donor compartment.

-

Fill the receptor compartment with pre-warmed PBS and ensure no air bubbles are trapped beneath the membrane.

-

Place a magnetic stir bar in the receptor compartment and place the cell in the water bath.

-

Apply a precise amount of the film-forming formulation onto the surface of the membrane in the donor compartment.

-

At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor medium for analysis.

-

Replace the withdrawn volume with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.

-

Analyze the collected samples for API concentration using a validated HPLC method.

-

Plot the cumulative amount of drug released per unit area (µg/cm²) against time.

Representative Performance Data

Due to a lack of publicly available quantitative data specifically for this compound in topical drug delivery applications, the following tables present representative data based on typical performance characteristics of film-forming polymers in similar formulations. This data is for illustrative purposes and should be confirmed through experimentation.

Table 2: Representative Film Properties of a Topical Formulation

| Parameter | Representative Value |

| Drying Time (minutes) | 5 - 10 |

| Film Thickness (µm) | 20 - 50 |

| Water Vapor Transmission Rate (g/m²/day) | 150 - 300 |

| Peel Adhesion (N/cm) | 0.5 - 1.5 |

Table 3: Representative In Vitro Release of a Model API

| Time (hours) | Cumulative Release (µg/cm²) |

| 1 | 15 |

| 2 | 35 |

| 4 | 70 |

| 8 | 120 |

| 12 | 160 |

| 24 | 250 |

Conclusion

This compound presents a promising option as a film-forming agent in topical formulations for drug delivery. Its cationic nature facilitates strong adhesion to the skin, potentially leading to prolonged residence time and controlled release of active ingredients. The protocols outlined in these application notes provide a robust framework for the formulation and comprehensive evaluation of topical film-forming systems incorporating this compound. Further research is warranted to generate specific performance data and fully elucidate its potential in various dermatological and transdermal applications.

References

- 1. POLYQUATERNIUM 16 - Ataman Kimya [atamanchemicals.com]

- 2. Polyquaternium-16 | Vinylpyrrolidone/Vinylimidazolium | Cosmetic Ingredients Guide [ci.guide]

- 3. specialchem.com [specialchem.com]

- 4. paulaschoice-eu.com [paulaschoice-eu.com]

- 5. POLYQUATERNIUM 16 - Ataman Kimya [atamanchemicals.com]

- 6. altmeyers.org [altmeyers.org]

- 7. incibeauty.com [incibeauty.com]

- 8. ijrpb.com [ijrpb.com]

- 9. [PDF] Formulation and evaluation of Ketoconazole polymeric films for topical application | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. ijrpas.com [ijrpas.com]

Application of Polyquaternium-16 in Controlled Drug Release Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyquaternium-16 is a cationic copolymer of methylvinylimidazolium chloride and vinylpyrrolidone.[1][2] It is widely utilized in the cosmetics industry as a conditioning agent, film former, and antistatic agent due to its positive charge, which allows it to interact with negatively charged surfaces like hair and skin.[1][2][3] While direct studies on the application of Polyquaternium-16 in controlled drug release are limited, its inherent cationic nature and film-forming properties suggest significant potential for the development of novel drug delivery systems. Cationic polymers are increasingly investigated for their ability to enhance drug encapsulation efficiency, improve bioavailability, and facilitate controlled release profiles.[1][2][4]

This document provides detailed application notes and protocols for the prospective use of Polyquaternium-16 in controlled drug release studies. The methodologies and data presented are based on established principles of cationic polymer-based drug delivery and analogous studies involving similar polyquaternium compounds, such as Polyquaternium-10. These notes are intended to serve as a comprehensive guide and a starting point for researchers exploring the potential of Polyquaternium-16 in pharmaceutical formulations.

Principle of Polyquaternium-16 in Controlled Drug Release

The primary mechanism by which Polyquaternium-16 is proposed to function in a controlled drug release system is through the formation of a polymer matrix that entraps the drug molecules. Its cationic nature allows for strong electrostatic interactions with anionic or negatively charged drugs and excipients, leading to the formation of stable polyelectrolyte complexes (PECs). These complexes can be formulated into various drug delivery platforms, including nanoparticles, hydrogels, and films, to modulate drug release.

The release of the drug from the Polyquaternium-16 matrix can be controlled by several factors:

-

Diffusion: The drug diffuses through the polymer matrix into the surrounding medium. The rate of diffusion is influenced by the density of the polymer network and the size of the drug molecule.

-

Swelling: The polymer matrix can swell in an aqueous environment, leading to the formation of pores through which the drug can be released.

-

Erosion: The polymer matrix can gradually erode or degrade, releasing the entrapped drug over time.

-

pH-sensitivity: As a cationic polymer, the charge density of Polyquaternium-16 can be influenced by pH, which can in turn affect the swelling and drug release characteristics of the formulation.

Hypothetical Data on Polyquaternium-16 Based Drug Delivery Systems

The following tables summarize hypothetical quantitative data for a controlled drug release system based on Polyquaternium-16, using an anionic model drug. This data is extrapolated from studies on similar cationic polymers, such as the Polyquaternium-10-humic acid system for efavirenz (B1671121) delivery, and is intended to provide a target profile for formulation development.

Table 1: Formulation and Characterization of Polyquaternium-16 Nanoparticles

| Formulation Code | Polyquaternium-16 (%) | Anionic Drug (%) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) |

| PQ16-NP-F1 | 0.1 | 0.05 | 150 ± 10 | 0.21 ± 0.02 | +35 ± 2 | 85 ± 5 | 15 ± 2 |